1-(2,4-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(2,4-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorobenzyl group, an isothiocyanate group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. The resulting pyrazole derivative is then subjected to further functionalization to introduce the dichlorobenzyl and isothiocyanate groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1-(2,4-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying its effects on biological systems, including its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophiles, such as amino acids in proteins, leading to the modification of protein function. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The dichlorobenzyl group may also contribute to the compound’s biological activity by interacting with cellular membranes or other molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorobenzyl)piperazine: This compound shares the dichlorobenzyl group but differs in its core structure, which is a piperazine ring instead of a pyrazole ring.
2,4-Dichlorobenzyl alcohol: This compound contains the dichlorobenzyl group but lacks the isothiocyanate and pyrazole components.
Uniqueness
1-(2,4-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3S/c1-8-13(16-7-19)9(2)18(17-8)6-10-3-4-11(14)5-12(10)15/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIAOWWVZSSAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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